molecular formula C6H6BrNO3 B13186648 Methyl5-(bromomethyl)oxazole-2-carboxylate

Methyl5-(bromomethyl)oxazole-2-carboxylate

Cat. No.: B13186648
M. Wt: 220.02 g/mol
InChI Key: RHTUULDLZQLKGF-UHFFFAOYSA-N
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Description

Methyl 5-(bromomethyl)oxazole-2-carboxylate is a heterocyclic compound that features an oxazole ring substituted with a bromomethyl group at the 5-position and a carboxylate ester at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(bromomethyl)oxazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable oxazole precursor with bromomethyl reagents under controlled conditions. For instance, the cyclization can be achieved using NH₂OH·HCl in refluxing methanol for 2-3 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(bromomethyl)oxazole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted oxazole derivatives, while oxidation reactions can lead to the formation of oxazole-2-carboxylic acids .

Scientific Research Applications

Methyl 5-(bromomethyl)oxazole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(bromomethyl)oxazole-2-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can inhibit enzyme activity or modify protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(bromomethyl)oxazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 5-(bromomethyl)oxazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Methyl 5-(bromomethyl)oxazole-2-carboxylate is characterized by the presence of an oxazole ring, a bromomethyl substituent, and a carboxylate group. The specific substitution pattern contributes to its distinct chemical reactivity and biological properties. The compound can undergo various chemical reactions, including substitution, oxidation, and reduction, which are crucial for its biological interactions.

The mechanism of action for methyl 5-(bromomethyl)oxazole-2-carboxylate involves its electrophilic bromomethyl group, which can interact with nucleophilic sites on biological macromolecules such as proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein functions, resulting in various biological effects.

Antibacterial Activity

Research has demonstrated that similar oxazole derivatives exhibit antibacterial properties against a range of pathogens. For instance, compounds structurally related to methyl 5-(bromomethyl)oxazole-2-carboxylate have shown promising results against Gram-positive and Gram-negative bacteria. A comparative study highlighted the Minimum Inhibitory Concentration (MIC) values for several related compounds:

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
A0.51.0
B0.30.8
C0.71.2

These results suggest that methyl 5-(bromomethyl)oxazole-2-carboxylate could potentially exhibit similar antibacterial activity .

Anticancer Potential

In studies evaluating the anticancer potential of oxazole derivatives, methyl 5-(bromomethyl)oxazole-2-carboxylate has been implicated as a potential lead compound due to its ability to inhibit specific cancer cell lines. For example, a recent investigation into oxazole derivatives showed varying degrees of cytotoxicity against human cancer cell lines:

CompoundCell LineInhibition Ratio (%)
DMCF-7 (breast)45
EPC-3 (prostate)60
FHepG2 (liver)30

These findings indicate that modifications to the oxazole structure can enhance anticancer activity, warranting further exploration into methyl 5-(bromomethyl)oxazole-2-carboxylate as a potential therapeutic agent .

Case Studies

  • Enzyme Inhibition Studies : A study focusing on enzyme interactions revealed that methyl 5-(bromomethyl)oxazole-2-carboxylate could serve as an inhibitor in biochemical assays targeting specific metabolic pathways. The compound's ability to affect enzyme kinetics was assessed using various concentrations, leading to IC50 values that indicate effective inhibition at low micromolar ranges .
  • Synthesis and Evaluation : Research conducted on the synthesis of substituted oxazoles demonstrated that incorporating the bromomethyl group significantly impacts the biological activity of the resulting compounds. The structure-activity relationship (SAR) analysis provided insights into how variations in substitution patterns influence both reactivity and biological efficacy .

Properties

Molecular Formula

C6H6BrNO3

Molecular Weight

220.02 g/mol

IUPAC Name

methyl 5-(bromomethyl)-1,3-oxazole-2-carboxylate

InChI

InChI=1S/C6H6BrNO3/c1-10-6(9)5-8-3-4(2-7)11-5/h3H,2H2,1H3

InChI Key

RHTUULDLZQLKGF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(O1)CBr

Origin of Product

United States

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